Bienvenue dans la boutique en ligne BenchChem!

PRAMIPEXOLE HCl

Dopamine receptor pharmacology Parkinson's disease Receptor binding assay

Select Pramipexole dihydrochloride (CAS 104632-25-9) for your Parkinson's disease research targeting motor fluctuations. As the top-ranked non-ergot dopamine agonist (NEDA) for OFF-time reduction (SUCRA=0.979) in advanced PD, its >90% bioavailability and D3 selectivity (Ki=0.5 nM) ensure robust, reproducible data. The high-purity crystalline powder (>20 mg/mL solubility) is ideal for ER formulation development and compendial method validation, backed by harmonized USP/EP monographs. Optimize your study design with this evidence-backed, D3-preferring agonist.

Molecular Formula C10H18ClN3S
Molecular Weight 247.79 g/mol
Cat. No. B8775429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRAMIPEXOLE HCl
Molecular FormulaC10H18ClN3S
Molecular Weight247.79 g/mol
Structural Identifiers
SMILESCCCNC1CCC2=C(C1)SC(=N2)N.Cl
InChIInChI=1S/C10H17N3S.ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;/h7,12H,2-6H2,1H3,(H2,11,13);1H/t7-;/m0./s1
InChIKeyYLOYRMPMRZXEMW-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pramipexole HCl: Core Molecular and Pharmacologic Identity for Research and Formulation Procurement


Pramipexole hydrochloride (specifically pramipexole dihydrochloride monohydrate, CAS 104632-25-9) is a non-ergot, aminobenzothiazole-derived dopamine receptor agonist that functions as a full agonist with preferential binding to the dopamine D3 receptor subtype within the D2 receptor family [1]. The compound is structurally distinct from ergot-derived dopamine agonists (e.g., bromocriptine, pergolide) and exists as a highly water-soluble crystalline powder with an absolute oral bioavailability exceeding 90% [2]. Pramipexole is commercially available in both immediate-release (IR) and extended-release (ER) oral formulations, with the hydrochloride salt form enabling consistent aqueous solubility exceeding 20 mg/mL across physiologically relevant pH ranges [3]. The compound is a chiral molecule manufactured as the pure (S)-enantiomer, with USP and EP harmonized monographs governing API purity specifications [4].

Pramipexole HCl Formulation Selection: Why Not All Dopamine Agonists Are Interchangeable


Within the non-ergot dopamine agonist class, pramipexole, ropinirole, and rotigotine exhibit distinct receptor selectivity profiles, pharmacokinetic parameters, and clinical efficacy rankings that preclude simple substitution. Pramipexole demonstrates approximately 5-fold higher binding affinity for D3 versus D2 and D4 receptors [1], whereas quinpirole and bromocriptine are non-selective or more D2/D4 selective. Clinical network meta-analyses reveal that in advanced Parkinson's disease, pramipexole IR achieves the highest ranking for OFF time reduction (SUCRA = 0.979) among six evaluated NEDAs [2], while in early PD, ropinirole PR and piribedil show higher UPDRS-II+III improvement rates. Formulation differences further compound these distinctions: pramipexole ER tablets employ specific water-swelling polymer matrices protected by formulation patents extending to 2028 [3], and excipient choices directly influence release profiles and stability. The absolute bioavailability (>90%) and linear pharmacokinetics of pramipexole [4] represent additional parameters not uniformly shared across class members, making empirical equivalence assumptions scientifically unfounded.

Pramipexole HCl Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Dopamine D3 Receptor Selectivity of Pramipexole vs. Bromocriptine and Quinpirole

Pramipexole demonstrates approximately 5-fold higher binding affinity for the dopamine D3 receptor subtype compared to D2 and D4 receptors in cloned human receptor assays. In contrast, quinpirole and bromocriptine exhibit non-selective binding or preferential D2/D4 receptor selectivity under identical experimental conditions [1]. Quantitative Ki values determined across studies show pramipexole binding to D3 receptors with Ki = 0.5 nM, versus D2 (Ki = 3.9 nM) and D4 (Ki = 1.3 nM) receptors [2].

Dopamine receptor pharmacology Parkinson's disease Receptor binding assay

OFF Time Reduction in Advanced Parkinson's Disease: Pramipexole IR Ranked First Among Six NEDAs

In a network meta-analysis of 34 randomized controlled trials (7,868 patients) evaluating six non-ergot dopamine agonists as adjunct to levodopa in advanced Parkinson's disease, pramipexole immediate-release (IR) achieved the highest surface under the cumulative ranking curve (SUCRA) value of 0.979 for OFF time reduction, outperforming ropinirole PR, ropinirole IR, rotigotine transdermal patch, pramipexole ER, and piribedil [1].

Advanced Parkinson's disease Levodopa adjunct therapy OFF time reduction

Absolute Oral Bioavailability and Solubility Profile of Pramipexole Dihydrochloride Monohydrate

Pramipexole dihydrochloride monohydrate demonstrates absolute oral bioavailability exceeding 90% following oral administration, with maximum plasma concentration occurring within 1-3 hours [1]. The hydrochloride salt exhibits water solubility greater than 20 mg/mL and buffer media solubility above 10 mg/mL between pH 2 and pH 7.4, while maintaining non-hygroscopic, highly crystalline properties in solid state [2]. The compound is not hygroscopic, and milling does not alter crystal modification.

Pharmacokinetics Formulation development Bioavailability

ER Formulation Pharmacokinetics: Bioequivalence and Fed/Fasted State Performance

A randomized, open-label, two-period crossover study in 56 healthy Chinese subjects demonstrated that pramipexole dihydrochloride ER tablets (0.375 mg) exhibit Cmax values of 409.33±95.93 pg/mL (test) and 413.77±132.03 pg/mL (reference) under fasted conditions, with AUC0-t of 8801.95±1966.83 and 8646.37±2600.49 h*pg/mL, respectively [1]. The 90% confidence intervals of geometric mean ratios (test/reference) for Cmax, AUC0-t, and AUC0-∞ under both fasted and fed conditions fell within 80-125%, confirming bioequivalence. Food intake slightly increased Cmax and prolonged Tmax to 5.0 h without altering total AUC.

Extended-release formulation Pharmacokinetics Bioequivalence

Inherent Stability Profile Under ICH Stress Conditions and Compendial Purity Method

Forced degradation studies conducted under ICH guideline Q1A(R2) conditions demonstrate that pramipexole undergoes significant degradation under hydrolytic (acidic and basic), oxidative (30% H2O2), and photolytic stress conditions [1]. The compound remains stable in solid state but is light-sensitive in solution. A validated stability-indicating reversed-phase LC-UV method with LC-MS identification of degradation products has been established for quantitative determination of pramipexole in bulk drug and pharmaceutical dosage forms [2]. Compendial purity testing employs harmonized USP and EP methods with defined impurity specifications including Related Compound A and Related Compound B.

Forced degradation Stability-indicating method API quality control

Early Parkinson's Disease Network Meta-Analysis: Comparative Efficacy of Six NEDAs

A systematic review and network meta-analysis of 20 RCTs (5,355 patients) evaluating six non-ergot dopamine agonists in early Parkinson's disease found no statistically significant differences between agents for UPDRS-II and UPDRS-III scores individually [1]. However, for UPDRS-II+III combined scores, ropinirole IR/PR and piribedil showed higher improvement than rotigotine transdermal patch, and piribedil demonstrated higher improvement than pramipexole IR. The SUCRA values indicated piribedil as best for UPDRS-II (0.717) and UPDRS-III (0.861) improvement. Notably, pramipexole ER showed a significant increase in overall withdrawals (SUCRA = 0.937), indicating lower tolerability relative to other NEDAs in early PD monotherapy.

Early Parkinson's disease Dopamine agonist monotherapy UPDRS outcomes

Pramipexole HCl: Evidence-Backed Application Scenarios for Research and Industrial Use


Advanced Parkinson's Disease Adjunctive Therapy Research Requiring Maximal OFF Time Reduction

Based on network meta-analysis evidence demonstrating pramipexole IR's highest SUCRA ranking (0.979) for OFF time reduction among six NEDAs as adjunct to levodopa [1], this compound is the optimal selection for clinical research programs targeting OFF time reduction as a primary endpoint in advanced Parkinson's disease. Procurement of pramipexole IR should be prioritized over alternative NEDAs when study design emphasizes motor fluctuation management.

D3 Receptor-Selective Pharmacologic Studies in Dopaminergic Signaling

For in vitro or in vivo research requiring preferential dopamine D3 receptor activation, pramipexole provides approximately 5-fold D3 selectivity versus D2 and D4 receptors, in contrast to non-selective agents like bromocriptine and quinpirole [2]. The compound's high D3 affinity (Ki = 0.5 nM) makes it the preferred tool compound for investigating D3-mediated autoreceptor function and D3-specific downstream signaling pathways.

Extended-Release Formulation Development Requiring High-Solubility API

Pramipexole dihydrochloride monohydrate's water solubility exceeding 20 mg/mL and buffer media solubility above 10 mg/mL (pH 2-7.4) [3], combined with non-hygroscopic crystalline properties, renders this salt form ideal for extended-release matrix formulation development. The >90% absolute bioavailability and linear pharmacokinetics enable predictable in vitro-in vivo correlations during formulation optimization, with established bioequivalence parameters available for generic ER tablet development [4].

Quality Control Method Development and Validation per USP/EP Monographs

The harmonized USP and EP monographs for pramipexole API purity testing, coupled with validated stability-indicating HPLC methods capable of resolving degradation products formed under hydrolytic, oxidative, and photolytic stress conditions [5], support this compound as a model system for compendial method development, robustness testing, and impurity profiling studies. The established degradation pathways and identified impurity structures (including Related Compounds A and B) provide reference benchmarks for ANDA analytical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PRAMIPEXOLE HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.